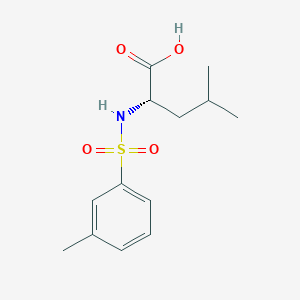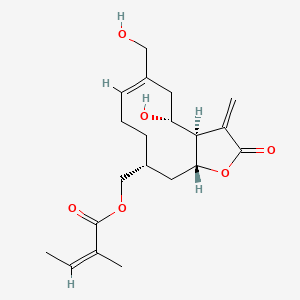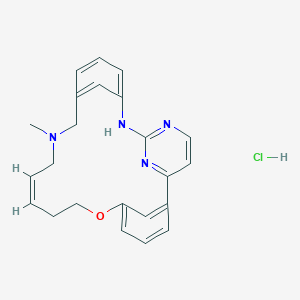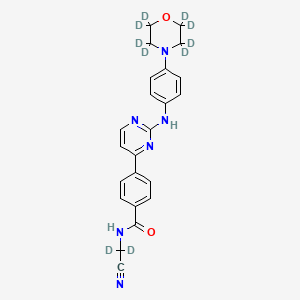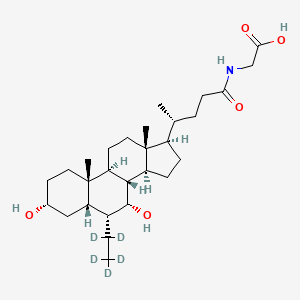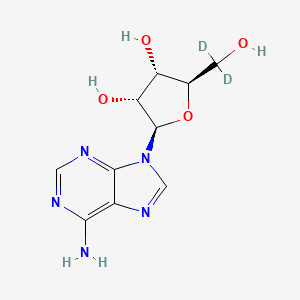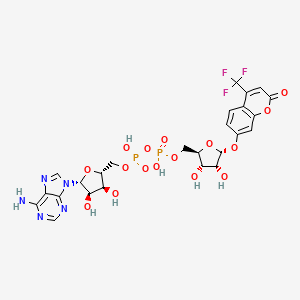
TFMU-ADPr
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TFMU-ADPr, also known as ADP-ribosylated trifluoromethylumbelliferone, is a compound used primarily as a substrate for monitoring poly (ADP-ribose) glycohydrolase (PARG) activity. It is known for its excellent reactivity, generality, stability, and usability. This compound is particularly useful in evaluating small-molecule inhibitors and investigating the regulation of ADP-ribosyl catabolic enzymes in vitro .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of TFMU-ADPr involves the conjugation of ADP-ribose with trifluoromethylumbelliferone. The reaction typically requires specific conditions to ensure the stability and reactivity of the final product. The detailed synthetic route and reaction conditions are often proprietary and may vary depending on the specific requirements of the research or industrial application .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis under controlled conditions to ensure high purity and yield. The process includes the use of advanced techniques and equipment to maintain the stability and reactivity of the compound. The production methods are designed to meet the stringent requirements of research and industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
TFMU-ADPr undergoes various types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to release ADP-ribose and trifluoromethylumbelliferone.
Substitution: It can participate in substitution reactions where the trifluoromethylumbelliferone moiety is replaced by other functional groups
Common Reagents and Conditions
Hydrolysis: Typically involves the use of water or aqueous solutions under mild conditions.
Substitution: Requires specific reagents such as nucleophiles and appropriate solvents to facilitate the reaction
Major Products
The major products formed from these reactions include ADP-ribose and various substituted derivatives of trifluoromethylumbelliferone .
Wissenschaftliche Forschungsanwendungen
TFMU-ADPr is widely used in scientific research due to its versatility and effectiveness. Some of its key applications include:
Chemistry: Used as a substrate for monitoring PARG activity and evaluating small-molecule inhibitors.
Biology: Helps in studying the regulation of ADP-ribosyl catabolic enzymes and understanding the role of ADP-ribosylation in cellular processes.
Medicine: Plays a crucial role in the development of antiviral drugs by targeting viral macrodomains.
Industry: Utilized in high-throughput screening assays for identifying potential drug candidates .
Wirkmechanismus
TFMU-ADPr exerts its effects by serving as a substrate for PARG. The compound directly reports on total PAR hydrolase activity via the release of a fluorophore. This mechanism allows researchers to monitor the activity of PARG and evaluate the effectiveness of small-molecule inhibitors. The molecular targets involved include PARG and other ADP-ribosyl catabolic enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
ADP-ribosylated p-nitrophenol (pNP-ADPr): Another substrate used for monitoring PARG activity.
GS-441524-Diphosphate-Ribose Derivatives: Potent binders of SARS-CoV-2 Mac1 and other viral macrodomains
Uniqueness
TFMU-ADPr is unique due to its high reactivity, stability, and usability. It is one of the most potent SARS-CoV-2 Macro1 binders reported to date, making it a valuable tool in antiviral drug development .
Eigenschaften
Molekularformel |
C25H26F3N5O16P2 |
|---|---|
Molekulargewicht |
771.4 g/mol |
IUPAC-Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-3,4-dihydroxy-5-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C25H26F3N5O16P2/c26-25(27,28)11-4-15(34)46-12-3-9(1-2-10(11)12)45-24-20(38)18(36)14(48-24)6-44-51(41,42)49-50(39,40)43-5-13-17(35)19(37)23(47-13)33-8-32-16-21(29)30-7-31-22(16)33/h1-4,7-8,13-14,17-20,23-24,35-38H,5-6H2,(H,39,40)(H,41,42)(H2,29,30,31)/t13-,14-,17-,18-,19-,20-,23-,24+/m1/s1 |
InChI-Schlüssel |
JNMHMJORTGCLAH-IPSZZCKZSA-N |
Isomerische SMILES |
C1=CC2=C(C=C1O[C@@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)OC(=O)C=C2C(F)(F)F |
Kanonische SMILES |
C1=CC2=C(C=C1OC3C(C(C(O3)COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)OC(=O)C=C2C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


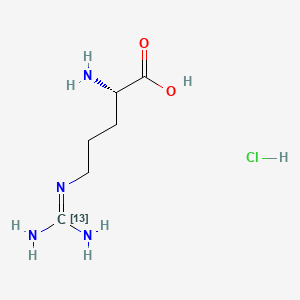
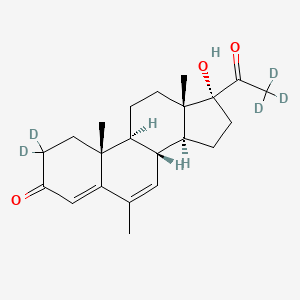
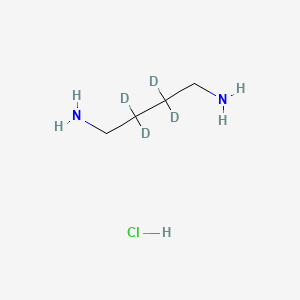


![1-[(2R,3S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12408544.png)
